molecular formula C8H3F4IO B12089041 Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- CAS No. 2149598-29-6

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-

Cat. No.: B12089041
CAS No.: 2149598-29-6
M. Wt: 318.01 g/mol
InChI Key: IEZJDAXBLBDWIG-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-: is a fluorinated organic compound characterized by the presence of trifluoromethyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-iodobenzene and 2,2,2-trifluoroacetophenone.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the trifluoromethyl group is introduced to the iodophenyl ring.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of trifluoroalcohols.

    Substitution: Formation of trifluoroaniline derivatives.

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated pharmaceuticals due to its bioactive properties.

    Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2,2,2-trifluoro-1-(2,3,6-trifluoro-5-iodophenyl)-
  • Ethanone, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)-
  • Ethanone, 2,2,2-trifluoro-1-(3-chloro-4-fluoro-5-trifluoromethylphenyl)-

Uniqueness

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the design of selective inhibitors and imaging agents.

Properties

CAS No.

2149598-29-6

Molecular Formula

C8H3F4IO

Molecular Weight

318.01 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)ethanone

InChI

InChI=1S/C8H3F4IO/c9-5-1-4(2-6(13)3-5)7(14)8(10,11)12/h1-3H

InChI Key

IEZJDAXBLBDWIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)I)C(=O)C(F)(F)F

Origin of Product

United States

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